
5-Bromo-3H-pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3H-pyridin-2-one is a heterocyclic compound with the molecular formula C5H4BrNO and a molecular weight of 174 g/mol . This compound is characterized by a bromine atom attached to the pyridinone ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3H-pyridin-2-one typically involves the bromination of pyridin-2-one. One common method is the reaction of pyridin-2-one with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination at the 5-position .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3H-pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium cyanide, and amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C).
Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents like toluene or ethanol.
Major Products Formed
Substitution Products: Azides, nitriles, and amines.
Oxidation Products: N-oxides.
Reduction Products: Dehalogenated pyridinones.
Coupling Products: Biaryl compounds.
Scientific Research Applications
5-Bromo-3H-pyridin-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-3H-pyridin-2-one involves its interaction with specific molecular targets. The bromine atom enhances the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
- 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
- Pyrimidine, 5-bromo-
Uniqueness
5-Bromo-3H-pyridin-2-one is unique due to its specific substitution pattern and the presence of the bromine atom at the 5-position. This structural feature imparts distinct reactivity and biological activity compared to other similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications in research and industry further highlight its uniqueness .
Properties
Molecular Formula |
C5H4BrNO |
|---|---|
Molecular Weight |
174.00 g/mol |
IUPAC Name |
5-bromo-3H-pyridin-2-one |
InChI |
InChI=1S/C5H4BrNO/c6-4-1-2-5(8)7-3-4/h1,3H,2H2 |
InChI Key |
ZJKISIBCMXLBAT-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C=NC1=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


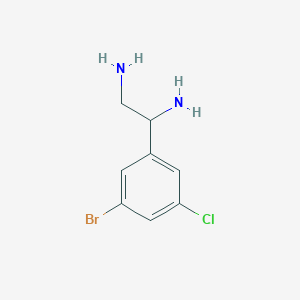
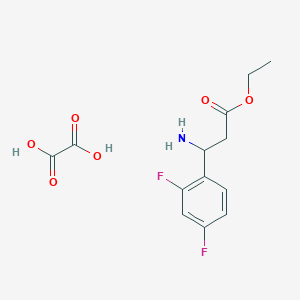
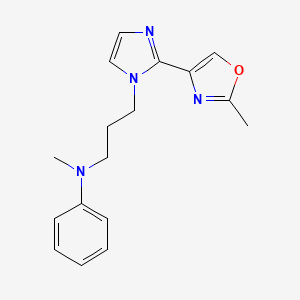
![tert-Butyl5-hydroxy-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13030951.png)
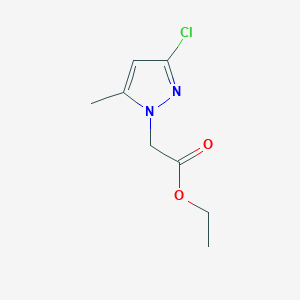
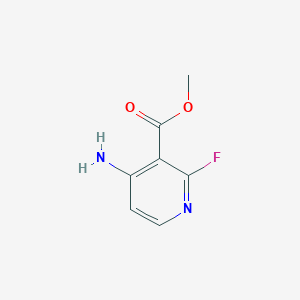
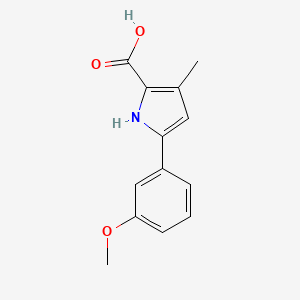
![1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-[(2,4,6-trimethylphenyl)methyl]-](/img/structure/B13030956.png)
![2-O-tert-butyl 5-O-methyl (1S,4R)-2-azabicyclo[2.2.2]octane-2,5-dicarboxylate](/img/structure/B13030959.png)
![3-[(Benzyloxy)methyl]piperidine](/img/structure/B13030971.png)
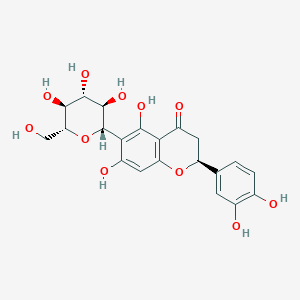


![6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13030996.png)
